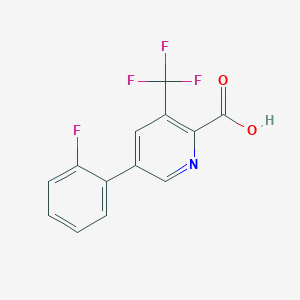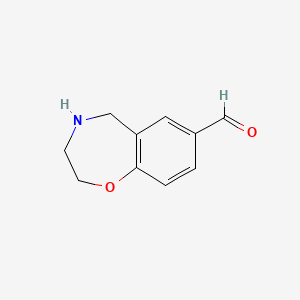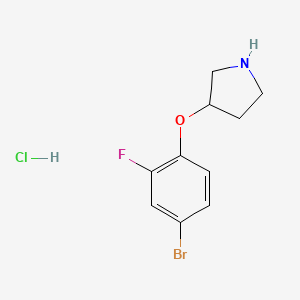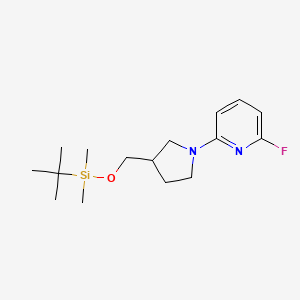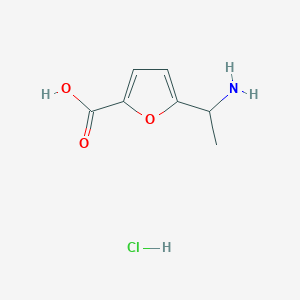
5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride, commonly known as AEFCA, is an important organic compound used in the synthesis of various pharmaceuticals and other organic compounds. AEFCA is an important component in the synthesis of various drugs and other compounds due to its unique properties. It is widely used in the synthesis of drugs, such as antifungal agents, antibiotics, and anti-cancer agents. AEFCA also plays an important role in the synthesis of various other compounds, such as hormones, vitamins, and other active ingredients.
Wissenschaftliche Forschungsanwendungen
Analytical and Spectral Study
5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride and its derivatives have been studied for their potential in the synthesis of organic ligands containing the furan ring. These compounds have shown promise in the creation of transition metal complexes with metals like Cu2+, Co2+, Ni2+, Mn2+, and Zn2+. These complexes have been explored for their chelating properties and antimicrobial activity, exhibiting varying levels of inhibition against different types of human pathogenic bacteria (Patel, 2020).
Biological Activity Studies
Studies have also been conducted on the biological activities of derivatives of 5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride. These derivatives have been evaluated for cytotoxicity against cancer cell lines and antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives demonstrated potent biological activity, making them potential candidates for further pharmacological research (Phutdhawong et al., 2019).
Production of Acid Derivatives
Another significant application is in the production of acid chloride derivatives from biomass-derived materials. By treating precursor aldehydes with certain chemicals, high yields of useful intermediates like furan-2,5-dicarbonyl chloride can be obtained. These intermediates have applications in the production of biofuels and polymers (Dutta et al., 2015).
Synthesis of Furan Derivatives
Furan derivatives, including those related to 5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride, have been isolated from various sources like endophytic fungi. These compounds have shown potent antibacterial activity, particularly against Staphylococcus aureus, and moderate antioxidant activity, indicating their potential in pharmaceutical applications (Ma et al., 2016).
Enzymatic Synthesis in Pharmaceutical and Polymer Industries
The enzymatic synthesis of furan carboxylic acids from related compounds is another area of research. These acids are promising biobased building blocks in pharmaceutical and polymer industries. The process often involves catalytic reactions to produce high yields of desired products, indicating the potential of these methods for large-scale applications (Jia et al., 2019).
Eigenschaften
IUPAC Name |
5-(1-aminoethyl)furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-4(8)5-2-3-6(11-5)7(9)10;/h2-4H,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIDYQCAFFEQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)
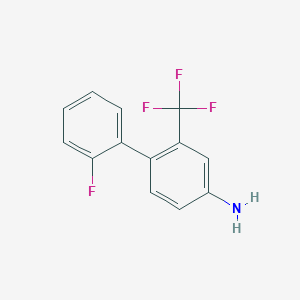
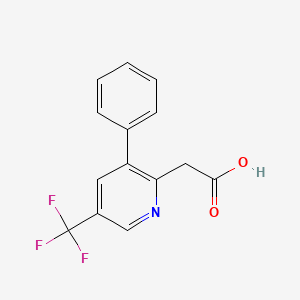
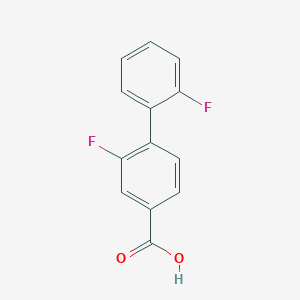
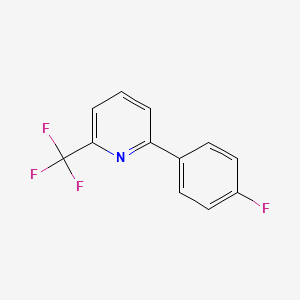
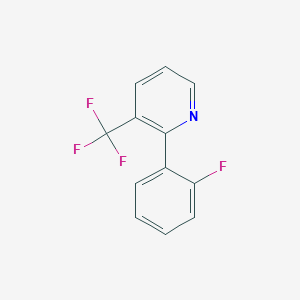
![1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1440386.png)
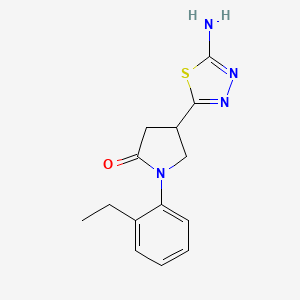
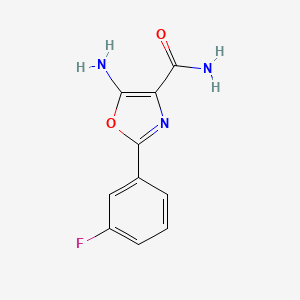
![N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine](/img/structure/B1440389.png)
